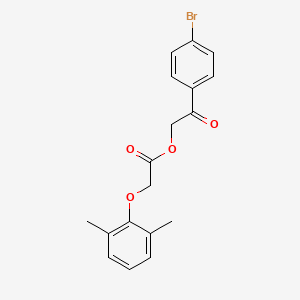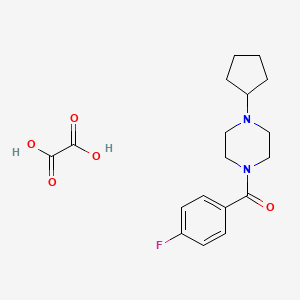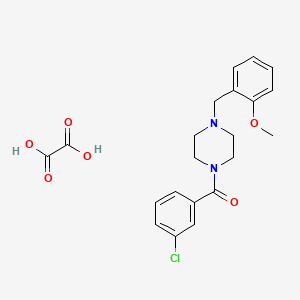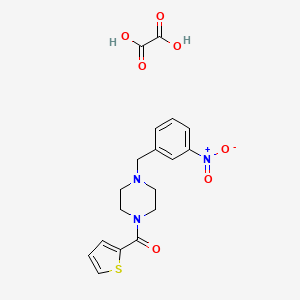![molecular formula C24H19BrN2O3S B4014827 11-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014827.png)
11-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Descripción general
Descripción
Introduction This compound is a derivative of the dibenzo[b,e][1,4]diazepin-1-one class. These compounds have been studied for their potential pharmacological properties and structural complexity.
Synthesis Analysis The synthesis of such compounds typically involves condensation and cyclization processes. A study by Cortéas et al. (2004) describes an efficient synthesis method for similar derivatives through condensation and cyclization of 3-[4-chloro-1,2-phenylenediamine]-5,5-dimethyl-2-cyclohexenone with substituted benzaldehyde (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).
Molecular Structure Analysis The molecular structure of these derivatives has been confirmed through various spectral methods, including IR, 1H-NMR, 13C-NMR, and high-resolution mass spectrometry. These techniques help determine the precise molecular arrangement and confirm the successful synthesis of the compound.
Chemical Reactions and Properties Dibenzo[b,e][1,4]diazepin-1-ones exhibit interesting chemical behaviors. For instance, Matsuo et al. (1986) synthesized 11-substituted derivatives and explored their reactivity, noting moderate analgesic activity in some derivatives (Matsuo, Yoshida, Ohta, & Tanaka, 1986).
Physical Properties Analysis Physical properties like crystal structure and solubility play a crucial role in the characterization of these compounds. For example, Sato et al. (1971) determined the crystal structure of a related compound, providing insights into its solid-state configuration (Sato, Sakurai, Miyadera, Tamura, & Tachikawa, 1971).
Chemical Properties Analysis The chemical properties, including reactivity and stability, are influenced by the molecular structure. Studies like that of Arellano et al. (1982) analyze the fragmentation patterns upon electron impact, providing valuable information about the stability and reactivity of the benzodiazepine ring in these compounds (Arellano, Martínez, & Cortés, 1982).
Propiedades
IUPAC Name |
6-(6-bromo-1,3-benzodioxol-5-yl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3S/c25-15-11-21-20(29-12-30-21)10-14(15)24-23-18(26-16-4-1-2-5-17(16)27-24)8-13(9-19(23)28)22-6-3-7-31-22/h1-7,10-11,13,24,26-27H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPOSBILVPHWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC5=C(C=C4Br)OCO5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-2-naphthylacetamide](/img/structure/B4014748.png)
![N-(2-[5-(2,4-dichlorophenyl)-2-furyl]-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4014755.png)

![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014769.png)
![N-[3-(isobutyrylamino)phenyl]-3-nitrobenzamide](/img/structure/B4014780.png)



![5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014815.png)
![4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4014823.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenoxyethyl)benzamide](/img/structure/B4014833.png)
![ethyl 4-amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxylate](/img/structure/B4014836.png)

![8,8-dimethyl-5-(3-phenoxyphenyl)-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4014850.png)